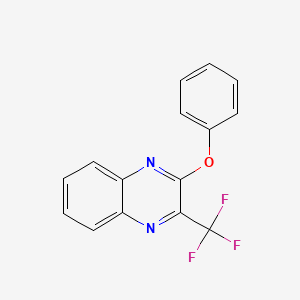

2-Phenoxy-3-(trifluoromethyl)quinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Phenoxy-3-(trifluoromethyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a phenoxy group at the second position and a trifluoromethyl group at the third position on the quinoxaline ring. The incorporation of fluorine atoms, particularly the trifluoromethyl group, imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of research and industry .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxy-3-(trifluoromethyl)quinoxaline can be achieved through several methods. One efficient method involves the use of aryne chemistry. This approach utilizes quinoxalin-2(1H)-one as the starting material, which reacts with aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride. This method is known for its high yield and broad substrate scope .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar aryne chemistry techniques. The reaction conditions are optimized to ensure high yield and purity, making the process economically viable for large-scale production .

化学反応の分析

Types of Reactions: 2-Phenoxy-3-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

Substitution: The phenoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or ammonia.

Major Products Formed:

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives.

科学的研究の応用

Anticancer Activity

Research indicates that derivatives of 2-phenoxy-3-(trifluoromethyl)quinoxaline exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives possess potent activity against breast adenocarcinoma cells. The trifluoromethyl group is crucial for enhancing biological activity, contributing to improved potency against specific targets such as Plasmodium falciparum, the causative agent of malaria .

Case Study:

A study demonstrated the synthesis of quinoxaline derivatives that showed promising anticancer properties in vitro. The derivatives were evaluated for their ability to inhibit cancer cell growth, with some compounds achieving an IC50 value in the low micromolar range, indicating strong potential for therapeutic development .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activities against various pathogens. For example, quinoxaline derivatives have shown effectiveness against Serratia marcescens and Proteus mirabilis, suggesting their potential use in treating infections caused by these bacteria .

Materials Science

In the field of materials science, this compound is investigated for its role in developing advanced materials, such as organic semiconductors and components for organic light-emitting diodes (OLEDs). The compound's unique electronic properties make it suitable for incorporation into materials where fluorescence and conductivity are desired.

Experimental Procedures:

The incorporation of this compound into polymer matrices has been explored through methods like vapor deposition and solution processing. Characterization techniques such as photoluminescence spectroscopy are employed to assess the optical properties of the resulting materials .

Herbicidal Activity

Quinoxaline derivatives, including this compound, have been evaluated for their herbicidal properties. Research indicates that these compounds can selectively control gramineous weeds without causing phytotoxicity to broad-leaf crops such as cotton and soybean .

Case Study:

Field trials conducted on various crops demonstrated that specific quinoxaline derivatives effectively reduced weed populations while maintaining crop health. This suggests their potential application in sustainable agriculture practices .

Veterinary Medicine

The veterinary applications of this compound derivatives have also been explored, particularly in treating conditions prevalent in animal health. Studies involving animal models have indicated promising results in improving health indicators and recovery rates from diseases commonly affecting livestock .

作用機序

The mechanism of action of 2-Phenoxy-3-(trifluoromethyl)quinoxaline varies depending on its application:

類似化合物との比較

2-Phenoxyquinoxaline: Lacks the trifluoromethyl group, resulting in different chemical properties.

3-Trifluoromethylquinoxaline: Lacks the phenoxy group, affecting its reactivity and applications.

Uniqueness: 2-Phenoxy-3-(trifluoromethyl)quinoxaline is unique due to the presence of both the phenoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. This combination enhances its reactivity and broadens its range of applications compared to similar compounds .

生物活性

2-Phenoxy-3-(trifluoromethyl)quinoxaline is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a quinoxaline core, has shown potential in various therapeutic areas, including oncology and infectious diseases. Its unique structural features enhance its interaction with biological targets, leading to significant pharmacological effects.

Chemical Structure and Synthesis

The chemical structure of this compound includes a phenoxy group at position 2 and a trifluoromethyl group at position 3 of the quinoxaline ring. This configuration is crucial for its biological activity, as the trifluoromethyl group increases lipophilicity and membrane permeability, facilitating interaction with intracellular targets.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Formation of the quinoxaline core through cyclization reactions.

- Introduction of the phenoxy group via nucleophilic substitution.

- Incorporation of the trifluoromethyl group using fluorination techniques.

Biological Activity Overview

Research has demonstrated that this compound exhibits a range of biological activities:

- Anticancer Activity : The compound has shown antiproliferative effects against various cancer cell lines, including breast adenocarcinoma and colorectal cancer cells. For instance, derivatives have been reported to inhibit cell growth with IC50 values as low as 0.30μM against specific cancer types .

- Antimalarial Activity : The compound demonstrates significant activity against Plasmodium falciparum, the causative agent of malaria. Studies indicate that it targets the apicoplast of the parasite, disrupting its metabolic functions .

- Antifungal and Anti-inflammatory Effects : Other derivatives have exhibited antifungal properties and anti-inflammatory effects, making them candidates for treating infections and inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound interacts with cellular pathways involved in apoptosis and cell cycle regulation.

- Targeting Specific Enzymes : It has been shown to inhibit key enzymes involved in tumor progression and parasite metabolism .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Phenoxyquinoxaline | Phenoxy group at position 2 | Moderate antimalarial activity | Lacks trifluoromethyl substitution |

| 3-Trifluoromethylquinoxaline | Trifluoromethyl group at position 3 | Anticancer activity | No phenoxy substitution |

| 6-Fluoroquinoxaline | Fluoro group at position 6 | Antimicrobial properties | Different halogenation pattern |

| 2-(Chlorophenyl)quinoxaline | Chlorophenyl substituent | Antiparasitic activity | Varying halogen effects |

The combination of both phenoxy and trifluoromethyl groups in this compound enhances its biological activities synergistically compared to other derivatives.

Case Studies

Several studies have documented the efficacy of this compound:

- A study demonstrated that derivatives inhibited leukemia cell lines HL-60 and MOLT-4 at nanomolar concentrations .

- Another research highlighted its effectiveness against multiple colon cancer cell lines with IC50 values ranging from 0.30μM to 0.40μM, indicating potent anticancer properties .

- Antimalarial studies revealed that certain derivatives exhibited selective activity against chloroquine-resistant strains of Plasmodium falciparum .

特性

IUPAC Name |

2-phenoxy-3-(trifluoromethyl)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N2O/c16-15(17,18)13-14(21-10-6-2-1-3-7-10)20-12-9-5-4-8-11(12)19-13/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOFGGYJTGYPHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。